N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide
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Overview
Description
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide is an organic compound with a complex structure.
Preparation Methods
The synthesis of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide typically involves the following steps:
Diazotization and Sandmeyer Reaction: This method starts with 1-amino-5-chloroanthraquinone, which undergoes diazotization followed by a Sandmeyer reaction with Cu2Cl2.
Benzoylation: Another approach involves the benzoylation of 1-amino-5-chloroanthraquinone in o-dichlorobenzene using benzoyl chloride.
Chemical Reactions Analysis
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide can be compared with other similar compounds, such as:
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
1-Benzoylamino-5-chloroanthraquinone: Another related compound with distinct properties and uses.
Properties
CAS No. |
82-14-4 |
---|---|
Molecular Formula |
C21H14ClNO4S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(5-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H14ClNO4S/c1-12-8-10-13(11-9-12)28(26,27)23-17-7-3-5-15-19(17)21(25)14-4-2-6-16(22)18(14)20(15)24/h2-11,23H,1H3 |
InChI Key |
AEYNFHFXCAPUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl |
Origin of Product |
United States |
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